molecular formula C8H11ClFNS B12221523 Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine

Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine

Cat. No.: B12221523
M. Wt: 207.70 g/mol
InChI Key: QTLZIVBISNVKNT-UHFFFAOYSA-N
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Description

Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine is a chemical compound with the molecular formula C8H11ClFNS and a molecular weight of 207.69 g/mol It is characterized by the presence of a cyclopropyl group attached to a 5-fluoro-2-thienylmethyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine typically involves the reaction of cyclopropylamine with 5-fluoro-2-thiophenemethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted thiophene or amine compounds .

Scientific Research Applications

Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine is unique due to the combination of the cyclopropyl and 5-fluoro-2-thienylmethyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H11ClFNS

Molecular Weight

207.70 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C8H10FNS.ClH/c9-8-4-3-7(11-8)5-10-6-1-2-6;/h3-4,6,10H,1-2,5H2;1H

InChI Key

QTLZIVBISNVKNT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=C(S2)F.Cl

Origin of Product

United States

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